Acidyellow76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 76, also known as C.I. 18850, is a synthetic dye with the chemical formula C23H19N4NaO7S2. It is commonly used in various industries for its vibrant yellow color. This compound is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Acid Yellow 76 is primarily used for dyeing wool, silk, polyamide fibers, and leather .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Yellow 76 involves several key steps:
Diazotization: 4-Aminophenol is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form an intermediate compound.
Esterification: The intermediate compound undergoes esterification with 4-Methylbenzene-1-sulfonyl chloride to produce Acid Yellow 76.
Industrial Production Methods
In industrial settings, the production of Acid Yellow 76 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Acid Yellow 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Yellow 76 can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings in Acid Yellow 76 can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while sulfonation requires sulfuric acid.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Corresponding amines of Acid Yellow 76.
Substitution: Nitro and sulfonic acid derivatives of Acid Yellow 76.
Scientific Research Applications
Acid Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products
Mechanism of Action
The mechanism of action of Acid Yellow 76 involves its interaction with specific molecular targets. In biological systems, the dye binds to proteins and nucleic acids, allowing for visualization under a microscope. The azo group in Acid Yellow 76 can undergo reduction to form aromatic amines, which can further interact with cellular components. The dye’s ability to bind to specific targets makes it useful in various staining and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Yellow 25: Used in similar industries but has different properties and applications.
Quinoline Yellow: A dye with a different chemical structure but similar color properties
Uniqueness of Acid Yellow 76
Acid Yellow 76 is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and colorfastness. These properties make it particularly suitable for dyeing wool, silk, and leather, where other dyes may not perform as effectively .
Properties
Molecular Formula |
C23H19N4NaO7S2 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
sodium;4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,22H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
LJIYMMARAPJXBA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.